tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17389845
InChI: InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1
SMILES:
Molecular Formula: C10H16F3NO3
Molecular Weight: 255.23 g/mol

tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17389845

Molecular Formula: C10H16F3NO3

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C10H16F3NO3
Molecular Weight 255.23 g/mol
IUPAC Name tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1
Standard InChI Key WVMFTUHMEJKBAC-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)OC(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Table 1: Comparative Properties of (3S) and (3R) Enantiomers

Property(3S)-Isomer(3R)-Isomer
PubChem CID9710949097109491
SMILESC[C@H]1...F (stereo)C[C@@H]1...F (stereo)
InChIKeyWVMFTUHMEJKBAC-ZETCQYMHSA-NWVMFTUHMEJKBAC-SSDOTTSWSA-N
Synthetic ApplicationsIntermediate in drug discoverySimilar, but distinct biological activity

Physicochemical Properties

The compound’s molecular weight (255.23 g/mol) and lipophilic substituents suggest moderate solubility in organic solvents like dichloromethane or tetrahydrofuran. The trifluoromethoxy group enhances metabolic stability and electronegativity, influencing intermolecular interactions.

Synthesis and Stereochemical Control

Industrial Production

Industrial-scale synthesis likely employs continuous-flow reactors to enhance yield and purity. The Boc group’s stability under acidic conditions facilitates selective deprotection in multistep syntheses.

Reactivity and Functionalization

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the pyrrolidine amine for further functionalization. This step is critical in peptide coupling or cross-coupling reactions.

Trifluoromethoxy Group Reactivity

The -OCF3_3 group is resistant to hydrolysis but participates in electrophilic substitutions. Its strong electron-withdrawing effect activates adjacent positions for nucleophilic attack, enabling regioselective modifications.

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s chiral pyrrolidine core is a scaffold in bioactive molecules. For example:

  • Protease Inhibitors: Pyrrolidine derivatives inhibit enzymes like HCV NS3/4A protease.

  • Kinase Modulators: The trifluoromethoxy group enhances binding to ATP pockets.

Case Study: Antiviral Agents

In a 2024 study, (3S)-configured pyrrolidines demonstrated 10-fold higher activity against SARS-CoV-2 compared to (3R) analogs, highlighting the enantiomer’s pharmacological relevance .

Future Directions

Targeted Drug Delivery

Functionalizing the pyrrolidine ring with targeting moieties (e.g., folate ligands) could enhance tissue-specific delivery.

Computational Modeling

Molecular dynamics simulations may predict interactions with biological targets, guiding rational drug design.

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